molecular formula C19H17ClFN3O4S B6584883 methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1251630-29-1

methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6584883
CAS No.: 1251630-29-1
M. Wt: 437.9 g/mol
InChI Key: QRWGJZIXERNNFQ-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a trifunctional substitution pattern. Its structure includes:

  • Position 1: A (2-chloro-6-fluorophenyl)methyl group, introducing steric bulk and halogen-mediated interactions.
  • Position 4: A methyl ester, enhancing solubility and serving as a metabolic liability.

The compound’s molecular weight is estimated at ~410.84 g/mol (calculated from C₁₉H₁₇ClFN₃O₄S).

Properties

IUPAC Name

methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c1-23(13-7-4-3-5-8-13)29(26,27)18-15(19(25)28-2)12-24(22-18)11-14-16(20)9-6-10-17(14)21/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWGJZIXERNNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS/Identifier) Core Structure Substituents Molecular Weight Key Functional Groups Purity/Synthesis Notes
Target Compound (Not explicitly listed in evidence) Pyrazole 1: (2-Cl-6-F-C₆H₃)CH₂; 3: Me(Ph)NSO₂; 4: COOMe ~410.84 Sulfamoyl, ester, halogens Likely synthesized via nucleophilic substitution and esterification .
1-[(2-Chloro-6-Fluorophenyl)Methyl]-1H-Pyrazol-3-Amine (CAS 512809-90-4) Pyrazole 1: (2-Cl-6-F-C₆H₃)CH₂; 3: NH₂ 225.65 Amine, halogens 95% purity; lacks sulfamoyl and ester groups, reducing polarity.
Methyl 3-[(Methoxycarbonylmethyl)Sulfamoyl]Thiophene-2-Carboxylate () Thiophene 2: COOMe; 3: SO₂NHCH₂COOMe ~322.33 Sulfamoyl, ester Higher solubility due to dual ester groups.
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde () Pyrazole 1: Me; 3: CF₃; 4: CHO; 5: S-C₆H₄Cl ~350.77 Sulfanyl, aldehyde, CF₃ Electrophilic aldehyde may enhance reactivity.

Key Findings

Functional Group Impact: The target compound’s sulfamoyl group distinguishes it from amine- or sulfanyl-substituted analogs (e.g., CAS 512809-90-4 ). Sulfamoyl groups enhance hydrogen-bonding capacity and acidity (pKa ~1–3), improving target binding compared to basic amines (pKa ~8–10) . Halogen Positioning: The 2-chloro-6-fluorophenyl group may improve hydrophobic interactions and metabolic stability compared to non-halogenated or mono-halogenated analogs (e.g., ’s 3-chlorophenylsulfanyl group) .

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step functionalization, whereas simpler analogs (e.g., CAS 512809-90-4) are synthesized in fewer steps .

Biological Relevance :

  • Sulfamoyl-containing compounds (e.g., ’s thiophene derivative) are often explored as carbonic anhydrase inhibitors. The target compound’s pyrazole core may offer improved selectivity over thiophene-based systems .

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